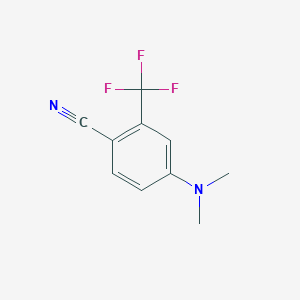

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a dimethylamino group, and a trifluoromethyl group. This compound is known for its unique electronic properties, making it a valuable molecule in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of 4-(dimethylamino)benzonitrile using trifluoromethyl radicals . This reaction can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Isothiocyanate Formation

The dimethylamino group undergoes substitution to form isothiocyanate derivatives, critical in pharmaceutical intermediates like enzalutamide:

-

Reaction with Thiophosgene :

Bases like NaHCO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> in continuous flow reactors improve yields (up to 72%) compared to batch methods .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 50–70°C |

| Reaction Time | 2–4 hr |

Photochemical Behavior

The dimethylamino group participates in intramolecular charge-transfer (ICT) processes under UV excitation, similar to DMABN analogs :

-

Dual Fluorescence : In polar solvents (e.g., acetonitrile), the compound exhibits:

-

LE Emission : Local excitation (1L<sub>b</sub> state) at ~350 nm.

-

CT Emission : Charge-transfer (1L<sub>a</sub> state) at ~450 nm.

-

-

Twisting Mechanism : The S<sub>2</sub>(CT) state stabilizes via dimethylamino group twisting (~50°), enabling nonadiabatic transitions to S<sub>1</sub>(LE) .

Solvent Effects :

| Solvent | LE Band (nm) | CT Band (nm) |

|---|---|---|

| Gas Phase | 350 | – |

| Acetonitrile | 345 | 450 |

Functional Group Reactivity

-

Nitrile Group :

-

Hydrolysis to amides or carboxylic acids under acidic/basic conditions (e.g., H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>).

-

-

Trifluoromethyl Group :

-

Electron-withdrawing effect directs electrophilic substitution to the para position of the dimethylamino group.

-

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Batch Amination | Low cost | Long reaction time, low yield (~55%) | 55% |

| Continuous Flow | High yield, safety | Requires specialized equipment | 72% |

Wissenschaftliche Forschungsanwendungen

Photophysical Studies

Intramolecular Charge Transfer (ICT)

One of the primary applications of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is in photophysical studies, particularly its ability to undergo intramolecular charge transfer. This property makes it a model compound for studying dual fluorescence phenomena. The compound has been extensively used to investigate the dynamics of nonadiabatic relaxation processes, which are crucial for understanding excited-state behaviors in various solvents .

Table 1: Photophysical Properties of DMABN

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Quantum Yield | ~0.5 |

| Solvent Dependence | Strongly solvent-dependent |

Medicinal Chemistry

Anticancer Research

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer. For instance, it has been linked to the development of thiohydantoins, which have shown potential as anticancer agents. The synthesis pathways often involve modifications that enhance the efficacy of these derivatives against specific cancer types .

Case Study: Synthesis of Anticancer Agents

A notable case study involves the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from 3-trifluoromethyl-4-cyanoaniline using thiophosgene. This compound has been identified as a precursor for developing androgen receptor inhibitors like enzalutamide, which is used in treating advanced prostate cancer .

Organic Synthesis

Synthetic Intermediate

In organic synthesis, this compound is utilized as an intermediate for producing various functionalized compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in the design of new synthetic routes for pharmaceuticals and agrochemicals.

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Precursor for Thiohydantoins | Used in synthesizing anticancer agents |

| Functionalization Reactions | Acts as a building block for diverse organic compounds |

Wirkmechanismus

The mechanism of action of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile involves intramolecular charge transfer processes. The compound exhibits dual fluorescence due to the formation of intramolecular charge transfer states . These states are responsible for its unique photophysical properties, which are exploited in various applications.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)benzonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties.

4-(Trifluoromethyl)benzonitrile: Lacks the dimethylamino group, affecting its reactivity and applications.

Uniqueness: 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which impart distinct electronic and photophysical properties. This combination makes it a versatile compound for various scientific and industrial applications.

Biologische Aktivität

4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile, with the molecular formula C₉H₈F₃N and a molecular weight of approximately 201.16 g/mol, is an organic compound characterized by its unique structural features, including a dimethylamino group and a trifluoromethyl group attached to a benzonitrile backbone. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

The compound appears as a white to off-white solid and is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol. Its structural characteristics suggest potential interactions with biological targets, such as enzymes and receptors, which may influence various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Similar compounds have been studied for their roles in cancer treatment, showing promise as inhibitors of cancer cell proliferation and in inducing apoptosis in tumor cells .

- Enzyme Modulation : The compound may interact with various enzymes, modulating their activity. For instance, it could potentially inhibit kinases involved in inflammatory pathways, which are crucial in cancer progression.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with similar structures can alter the expression of genes involved in cell growth and differentiation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. For example, it has been suggested that it could inhibit p38 MAP kinases by binding to their ATP-binding sites.

- Modulation of Signaling Pathways : By influencing key signaling pathways, the compound can affect processes such as inflammation and apoptosis, which are critical in cancer biology .

Table 1: Summary of Biological Activities

Study on Anticancer Activity

A study investigating the anticancer properties of related compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through activation of intrinsic pathways and inhibition of survival signals . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Enzyme Interaction Studies

Further research into enzyme interactions revealed that compounds structurally similar to this compound could effectively inhibit p38 MAP kinase activity. This inhibition leads to reduced inflammatory responses and could be beneficial in treating diseases characterized by chronic inflammation or cancer.

Dosage Effects

The effects of this compound may vary significantly with dosage. Lower doses might exhibit beneficial effects such as enhanced metabolic activity without significant toxicity, while higher doses could lead to adverse effects including cellular damage.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHPHSCHVAJUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457253 | |

| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51332-25-3 | |

| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51332-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.